N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine
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Overview
Description
N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that contains fluorine, thiophene, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine typically involves the reaction of 2-fluoroaniline with thiophene-2-carboxaldehyde and thioamide under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and requires a catalyst to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 2-(2,6-difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine
Uniqueness
N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine is unique due to its specific combination of fluorine, thiophene, and thiazole moieties. This combination imparts distinct chemical and biological properties, such as enhanced stability, membrane permeability, and specific interactions with biological targets. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5655-38-9 |
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Molecular Formula |
C13H9FN2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H9FN2S2/c14-9-4-1-2-5-10(9)15-13-16-11(8-18-13)12-6-3-7-17-12/h1-8H,(H,15,16) |
InChI Key |
KWUDFBOZCCCWTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=CS3)F |
Origin of Product |
United States |
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